Normetanephrine hydrochloride Normetanephrine hydrochloride A derivative of Epinephrine. Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors
Brand Name: Vulcanchem
CAS No.: 1011-74-1
VCID: VC21340536
InChI: InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H
SMILES: COC1=C(C=CC(=C1)C(CN)O)O.Cl
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol

Normetanephrine hydrochloride

CAS No.: 1011-74-1

Cat. No.: VC21340536

Molecular Formula: C9H14ClNO3

Molecular Weight: 219.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Normetanephrine hydrochloride - 1011-74-1

CAS No. 1011-74-1
Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
IUPAC Name 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H
Standard InChI Key VKFPRGQZWKTEON-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(CN)O)O.Cl
Canonical SMILES COC1=C(C=CC(=C1)C(CN)O)O.Cl
Appearance Solid powder

Chemical Identity and Structure

Normetanephrine hydrochloride (CAS: 1011-74-1) is chemically identified as 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol hydrochloride . It is also known by alternative names including DL-Normetanephrine hydrochloride and rac Normetanephrine Hydrochloride . The compound has a molecular formula of C9H14ClNO3 and a molecular weight of 219.67 g/mol . Structurally, normetanephrine hydrochloride is the O-methylated metabolite of norepinephrine (NE) , containing one additional methyl group compared to its parent compound.

Physical and Chemical Properties

Normetanephrine hydrochloride exhibits specific physical properties that are important for its identification and analysis in laboratory settings. The compound appears as a solid at room temperature with a high melting point of 204°C (with decomposition) . Its boiling point has been determined to be approximately 393.8°C at 760 mmHg . The solubility profile indicates good dissolution in water (100 mg/mL or 455.23 mM with ultrasonic assistance) and moderate solubility in DMSO (20.83 mg/mL or 94.82 mM with ultrasonic assistance) .

As for stability and storage considerations, normetanephrine hydrochloride demonstrates good stability when properly stored. The recommended storage method includes keeping stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation .

Biochemical Role and Metabolism

Normetanephrine is a significant intermediate metabolite in catecholamine metabolism. It is formed when norepinephrine is metabolized by catechol-O-methyl transferase (COMT) . This biochemical pathway is crucial for understanding catecholamine turnover in the body, which has important implications for diagnosing certain neuroendocrine disorders.

The metabolism of catecholamines follows a specific pathway where norepinephrine is converted to normetanephrine through O-methylation. This process is particularly relevant in both normal physiological conditions and in pathological states associated with excessive catecholamine production .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been traditionally employed for normetanephrine analysis, particularly with post-column derivatization and fluorescence detection (HPLC/FL). According to Japanese research, this conventional method requires approximately 31 minutes of analysis time per sample . The HPLC separation typically uses robust reversed-phase analytical columns and specialized mobile phase combinations to achieve effective separation of normetanephrine from other compounds .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents another analytical approach for normetanephrine detection. A method described by Crockett et al. involves acid hydrolysis of normetanephrine conjugates followed by solid-phase extraction to isolate hydrolyzed metanephrines from urine. The samples are then concentrated by evaporation and derivatized simultaneously with N-methyl-N-(trimethylsilyl)trifluoroacetamide and N-methyl-bis-heptafluorobutryamide at room temperature . This method demonstrated intraassay CVs of <5% and interassay CVs of <12%, with good correlation to routine HPLC methods .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a preferred method for normetanephrine analysis due to its improved sensitivity and specificity. A Japanese study reported excellent precision with this technique, showing coefficients of variation for within-run and between-day precision of less than 4.0% . The method also demonstrated good dilution linearity and no significant matrix effects .

The analytical parameters for LC-MS/MS analysis typically include:

ParameterSpecification
Analytical ColumnShimpack GISS C18 3 μm 100 × 2.1 mm I.D.
Mobile Phase(A) 20 mM ammonium acetate containing 0.5% acetic acid, (B) 100% methanol
Ionization MethodElectrospray ionization
PolarityPositive ion detection mode
Peak IdentificationMultiple Reaction Monitoring (MRM): NMN: m/z 180.0 → m/z 165.10

Table 1: Typical LC-MS/MS analytical parameters for normetanephrine detection

Performance Characteristics and Method Validation

Analytical method validation data provides important information about the reliability of normetanephrine measurement. According to the FDA review data, within-run imprecision for normetanephrine showed the following results:

Mean (pg/mL)SDCV (%)N
47.82.75.611
53.82.85.211
613.846.37.511

Table 2: Within-run imprecision data for normetanephrine analysis

Total imprecision data over 20 separate runs conducted over 19 days demonstrated:

Mean (pg/mL)SDCV (%)N
100.27.87.880
458.738.68.480

Table 3: Total imprecision data for normetanephrine analysis

Linearity studies have shown excellent recovery rates across a range of concentrations:

Target (pg/mL)Measured (pg/mL)Recovery (%)
6980116
119119100
219233106
519540104
10191047103

Table 4: Linearity and recovery data for normetanephrine

The functional sensitivity of normetanephrine detection has been determined at approximately 20 pg/mL with a coefficient of variation less than 20% .

Clinical Significance and Diagnostic Applications

Role in Diagnosis of Neuroendocrine Tumors

Normetanephrine measurement carries significant clinical importance in the diagnosis of catecholamine-producing tumors, particularly pheochromocytomas, paragangliomas, and neuroblastomas . These measurements reflect catecholamine synthesis and metabolism, making them valuable biomarkers for screening these conditions.

Diagnostic Performance in Hereditary Pheochromocytomas

Research has demonstrated the utility of plasma normetanephrine measurements in differentiating various hereditary forms of pheochromocytomas. A study involving 173 patients with hereditary pheochromocytomas showed that plasma normetanephrine measurements were superior to norepinephrine measurements for indicating tumoral norepinephrine production . Specifically, plasma concentrations of norepinephrine were below reference limits in 31% of patients compared to only 10% for plasma normetanephrine .

Reference Ranges and Interpretation Guidelines

The established reference ranges for normetanephrine in plasma are typically 18-112 pg/mL . Results interpretation follows specific guidelines where values below the upper reference limit suggest normal conditions with pheochromocytoma being highly unlikely. Elevated values, particularly those exceeding the indeterminate range, suggest a high probability of pheochromocytoma .

The diagnostic flow chart recommended by the National Institutes of Health follows this approach:

  • Clinical suspicion of pheochromocytoma leads to plasma normetanephrine and metanephrine measurement

  • If both metabolites are normal (normetanephrine <112 pg/mL), tumor is highly unlikely

  • If either metabolite is elevated, the extent of elevation is considered:

    • Slight to moderate elevation (normetanephrine ≥112 and <400 pg/mL) requires further evaluation

    • Marked elevation suggests high tumor probability requiring imaging studies

Factors Affecting Analysis and Interpretation

Hydrolysis Conditions for Sample Preparation

Recent Advances and Research Applications

The development of automated solid-phase extraction systems has improved the efficiency and reliability of normetanephrine analysis. A study evaluating automated solid-phase extraction reported mean Oasis WCX μElution plate SPE efficiency of 95% for normetanephrine . Matrix effects were well-controlled, with mean matrix effects showing 8.7% ion enhancement (range from 3.6% suppression to 19.4% enhancement) .

Researchers have also developed rapid analysis methods with significantly reduced analysis times. The gas chromatography-mass spectrometry method described by Crockett et al. achieved sequential injection times of less than 7 minutes, representing a substantial improvement over traditional HPLC methods .

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